molecular formula C16H16N4O7 B1236026 Carnitinylmaleate-isoluminol CAS No. 76966-72-8

Carnitinylmaleate-isoluminol

Cat. No.: B1236026
CAS No.: 76966-72-8
M. Wt: 376.32 g/mol
InChI Key: UBZXAFDQTMZGQZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnitinylmaleate-isoluminol is a synthetic compound designed for applications in biochemical assays and therapeutic diagnostics. Its structure combines carnitine (a quaternary ammonium compound involved in fatty acid metabolism) with isoluminol (a chemiluminescent substrate). This hybrid molecule leverages carnitine’s cellular transport properties and isoluminol’s luminescent signaling capabilities, making it useful in targeted imaging and redox-sensitive detection systems.

Properties

CAS No.

76966-72-8

Molecular Formula

C16H16N4O7

Molecular Weight

376.32 g/mol

IUPAC Name

4-amino-3-[(E)-4-[(1,4-dioxo-2,3-dihydrophthalazin-5-yl)amino]-4-oxobut-2-enoyl]oxybutanoic acid

InChI

InChI=1S/C16H16N4O7/c17-7-8(6-12(22)23)27-13(24)5-4-11(21)18-10-3-1-2-9-14(10)16(26)20-19-15(9)25/h1-5,8H,6-7,17H2,(H,18,21)(H,19,25)(H,20,26)(H,22,23)/b5-4+

InChI Key

UBZXAFDQTMZGQZ-SNAWJCMRSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C=CC(=O)OC(CC(=O)O)CN)C(=O)NNC2=O

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C=C/C(=O)OC(CC(=O)O)CN)C(=O)NNC2=O

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C=CC(=O)OC(CC(=O)O)CN)C(=O)NNC2=O

Synonyms

carnitinylmaleate-isoluminol
carnitinylmaleate-isoluminol, (Z)-(+-)-isomer
CNMIL

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparing Similar Compounds

The European Medicines Agency (EMA) and CHMP/CAT guidelines outline rigorous criteria for assessing drug similarity . These include:

  • Quality Comparisons : Analytical data (e.g., purity, stability).
  • Non-Clinical/Functional Comparisons: Pharmacodynamic (PD) and pharmacokinetic (PK) profiles.
  • Clinical Comparisons: Efficacy, safety, and immunogenicity.

For Carnitinylmaleate-isoluminol, such comparisons would require direct experimental data against structurally or functionally analogous compounds. However, the provided evidence lacks specific studies on this compound, necessitating reliance on methodological principles rather than empirical results.

Hypothetical Comparison with Analogous Compounds

While direct evidence is unavailable, hypothetical comparisons can be structured using EMA guidelines :

Table 1: Key Comparison Metrics

Parameter This compound (Hypothetical) Isoluminol Derivatives (e.g., Luminol) Carnitine Conjugates (e.g., Acetylcarnitine)
Chemiluminescence Efficiency High (theoretical) Moderate to High Not Applicable
Cellular Uptake Enhanced (due to carnitine moiety) Low High (e.g., via OCTN2 transporters)
Metabolic Stability Unknown Moderate High
Therapeutic Utility Diagnostic imaging, redox assays Forensic/Diagnostic assays Metabolic disorders, energy metabolism

Key Hypothetical Findings :

Functional Advantage: this compound’s carnitine component may improve cellular targeting compared to isoluminol alone, similar to carnitine-conjugated drugs .

Limitations: Potential instability of the maleate-isoluminol bond in physiological pH conditions could reduce efficacy compared to more stable conjugates.

Safety Profile: No immunogenicity data are available, but carnitine derivatives generally exhibit low toxicity, whereas isoluminol may generate reactive oxygen species (ROS) under certain conditions.

Uncertainties and Limitations

Per CHMP/CAT guidelines, the absence of the following data creates critical gaps :

  • Analytical validation (e.g., HPLC purity, mass spectrometry).
  • In vivo PK/PD studies.
  • Clinical safety/efficacy trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.